Bromo(methyl)diphenylsilane
Description
Academic Significance of Organosilicon Compounds and Halosilanes
Organosilicon compounds, which feature carbon-silicon bonds, are pivotal in numerous scientific and industrial fields, including materials science, pharmaceuticals, and polymer chemistry. researchgate.net Their utility stems from their unique chemical and physical properties, which differ significantly from their carbon-based counterparts. wikipedia.org The silicon-carbon bond is longer and weaker than a carbon-carbon bond, and the silicon atom's greater electropositivity compared to carbon leads to a polarized bond, making silicon susceptible to nucleophilic attack. wikipedia.org
Halosilanes, a sub-category of organosilicon compounds where silicon is bonded to a halogen, are particularly important as versatile synthetic intermediates. lkouniv.ac.inias.ac.in The reactivity of the silicon-halogen bond, which is more reactive than a carbon-halogen bond towards polar reagents, allows for a wide range of chemical transformations. shashwatpublication.com This reactivity makes halosilanes essential precursors for the synthesis of a vast array of other organosilicon compounds. lkouniv.ac.inshashwatpublication.com The direct synthesis of organohalosilanes from elemental silicon and alkyl or aryl halides is a commercially significant process. ias.ac.in
Overview of Bromo(methyl)diphenylsilane: Structural Context and Research Prominence
This compound, with the chemical formula C₁₃H₁₃BrSi, possesses a tetrahedral silicon atom bonded to a bromine atom, a methyl group, and two phenyl groups. chemsrc.com This specific arrangement of a halogen, an alkyl group, and two aryl groups on the silicon center provides a unique combination of steric hindrance and electronic effects that influence its reactivity.
Its research prominence lies in its utility as a reagent and intermediate in organic synthesis. For instance, it has been used in the synthesis of more complex molecules. The presence of the reactive Si-Br bond allows for nucleophilic substitution reactions, while the phenyl and methyl groups can influence the stereochemistry and reactivity of these transformations.
Current Research Landscape and Emerging Trends for Organosilicon Bromides
The research landscape for organosilicon compounds is continually expanding, with a significant focus on developing new synthetic methodologies and applications. researchgate.net A prominent trend is the development of catalytic methods for the formation of carbon-silicon bonds, which offers a more efficient and selective way to synthesize organosilanes. nih.gov Nickel-catalyzed reductive alkylsilylation of activated olefins with alkyl bromides and chlorosilanes is a recent example of such advancements. nih.gov
Furthermore, there is growing interest in the application of organosilicon compounds in materials science and electronics. osti.govresearchgate.net The incorporation of silicon atoms into polymer backbones can impart desirable properties such as thermal stability and specific optoelectronic characteristics. researchgate.net Research is also directed towards creating novel organosilicon-based electrolytes for applications like long-life lithium batteries, leveraging their non-flammable and thermally stable nature. osti.gov The on-demand and programmable functionalization of multihydrosilanes using photocatalysts represents a cutting-edge approach to creating a diverse range of bespoke organosilane molecules. nus.edu.sg Bromo-organic compounds, in general, are crucial in a wide array of organic transformations, including bromination, cyclization, and substitution reactions. nih.govsci-hub.se
Objectives and Scope of Academic Inquiry into this compound
The primary objective of academic inquiry into this compound is to fully elucidate its reactivity and potential as a synthetic tool. This includes detailed studies of its participation in various chemical reactions, the mechanisms of these reactions, and the properties of the resulting products. A key area of investigation is its use as a precursor for generating other functionalized silanes.
The scope of this inquiry is generally confined to the laboratory setting, focusing on fundamental research rather than large-scale industrial applications. Researchers aim to understand how the interplay of the bromo, methyl, and diphenyl substituents on the silicon atom dictates the compound's chemical behavior. This knowledge contributes to the broader understanding of organosilicon chemistry and can pave the way for the design of new reagents and materials with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromo-methyl-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSWRAMUWWNBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938694 | |
| Record name | Bromo(methyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17571-61-8 | |
| Record name | NSC139834 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromo(methyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Bromo Methyl Diphenylsilane
Halogenation Strategies: Direct Bromination Approaches
Direct bromination methods offer a straightforward route to introduce a bromine atom into the diphenylmethylsilane framework. These strategies can be broadly categorized into electrophilic and radical pathways, each targeting different positions within the molecule.
Electrophilic Bromination of Diphenylmethylsilane
Electrophilic bromination typically targets the aromatic rings of diphenylmethylsilane due to their electron-rich nature. Reagents such as N-Bromosuccinimide (NBS) can be employed for this purpose. The regioselectivity of the bromination can be influenced by the choice of solvent. For instance, in the bromination of other electron-rich aromatic compounds, the use of dimethylformamide (DMF) as a solvent has been shown to favor para-substitution. While direct electrophilic bromination of the methyl group is not a typical reaction, the phenyl groups are susceptible to this type of substitution.
Computational studies have suggested that Lewis basic additives can interact with NBS, enhancing the electropositive character of the bromine atom and facilitating its electrophilic transfer to an aromatic substrate. nsf.gov This principle could be applied to the controlled bromination of the phenyl rings in diphenylmethylsilane.
Radical Bromination Techniques Utilizing N-Bromosuccinimide (NBS)
For the specific introduction of a bromine atom onto the methyl group, radical bromination is the preferred method. This reaction, often referred to as a Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is typically carried out under reflux in a non-polar solvent like carbon tetrachloride. masterorganicchemistry.com
The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the methyl group of diphenylmethylsilane. This creates a resonance-stabilized benzylic radical. The benzylic radical then reacts with NBS to form the desired bromo(methyl)diphenylsilane and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr, which is formed in situ, to regenerate the bromine radical and continue the chain reaction.
A study on the radical bromination of a closely related compound, bis(p-methylphenyl)methylphenylsilane, demonstrated the efficacy of this method. researchgate.net The reaction was carried out using NBS and BPO, with the reaction time being a critical factor for achieving good yields and minimizing the formation of byproducts. researchgate.net
| Parameter | Condition | Reference |
| Reagent | N-Bromosuccinimide (NBS) | masterorganicchemistry.comresearchgate.net |
| Initiator | Benzoyl Peroxide (BPO) | researchgate.net |
| Solvent | Carbon Tetrachloride (CCl₄) | masterorganicchemistry.com |
| Reaction Type | Radical Substitution | masterorganicchemistry.com |
Synthesis via Precursor Functionalization and Transformation
Derivatization from Chlorosilane Analogues
A common and efficient method for the synthesis of bromosilanes is through halogen exchange from their chlorosilane counterparts. This compound can be prepared from chloro(methyl)diphenylsilane (B85503) by treatment with a bromide salt, such as lithium bromide (LiBr). caltech.edu This nucleophilic substitution reaction displaces the chloride ion with a bromide ion. The reaction is typically driven by the precipitation of the less soluble lithium chloride in a suitable solvent.
This strategy has been successfully employed in the synthesis of similar compounds, such as bis(bromomethyl)diphenylsilane from bis(chloromethyl)diphenylsilane. Current time information in Bangalore, IN.
| Precursor | Reagent | Product | Reaction Type |
| Chloro(methyl)diphenylsilane | Lithium Bromide (LiBr) | This compound | Halogen Exchange |
Grignard or Organolithium Reagent Mediated Routes (applicable to silane (B1218182) precursors)
Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for the formation of carbon-silicon bonds and can be utilized in the synthesis of this compound.
A plausible Grignard route would involve the reaction of a dihalodiphenylsilane with a methylmagnesium halide. For example, reacting dibromodiphenylsilane with one equivalent of methylmagnesium bromide would be expected to yield this compound. scholaris.cachemguide.co.uk The Grignard reagent, acting as a nucleophile, attacks the electrophilic silicon center, displacing one of the bromide ions. youtube.com It is crucial to control the stoichiometry of the Grignard reagent to favor monosubstitution.
Similarly, an organolithium reagent like methyllithium (B1224462) could be used. uniurb.itlibretexts.org These reagents are generally more reactive than Grignard reagents. rug.nl The reaction would proceed via a similar nucleophilic substitution mechanism at the silicon center.
| Silicon Precursor | Organometallic Reagent | Solvent | Reference |
| Dibromodiphenylsilane | Methylmagnesium Bromide | Diethyl ether or THF | scholaris.cachemguide.co.uk |
| Dichlorodiphenylsilane | Methyllithium | Pentane or Hexane | uniurb.itlibretexts.org |
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While direct catalytic routes to this compound are not extensively documented, related catalytic reactions suggest potential pathways.
One such approach is the iridium-catalyzed C-H borylation of methyl silanes. core.ac.uk This methodology allows for the direct functionalization of a C-H bond in the methyl group to form a boronate ester. This intermediate could then potentially be converted to the corresponding bromide.
Another potential catalytic strategy is a variation of the Appel reaction. A catalytic Appel-type bromination of alcohols has been developed using a phosphine (B1218219) oxide catalyst in combination with a stoichiometric brominating agent and a reductant like diphenylsilane. sci-hub.seru.nlrsc.org Adapting such a system for the direct C-H bromination of a methylsilane would represent a significant advancement. Research into the catalytic C-H functionalization of arenes using palladium catalysts has also been explored for halogenation, which could potentially be applied to the phenyl groups of diphenylmethylsilane. nih.gov
| Catalytic System | Target Bond | Key Feature | Reference |
| Iridium Catalyst | C-H (methyl) | Borylation as an intermediate step | core.ac.uk |
| Phosphine Oxide/Reductant | C-H (potential) | Catalytic Appel-type reaction | sci-hub.seru.nlrsc.org |
| Palladium Catalyst | C-H (aryl) | Directed C-H halogenation | nih.gov |
Optimization and Regiocontrol in this compound Synthesis
The efficient synthesis of this compound is contingent upon meticulous control over reaction conditions. Optimization of parameters such as solvent choice, temperature, and reaction time, alongside strategies to minimize side reactions, is crucial for achieving high yields and purity.
Solvent Effects and Reaction Parameter Optimization
The selection of an appropriate solvent system is a critical factor that can significantly influence the reaction rate, yield, and even the stereochemical outcome of the synthesis of organosilanes. nih.gov The synthesis of halo(organo)silanes often involves nucleophilic substitution at a silicon center or the cleavage of a silicon-carbon or silicon-halogen bond, all of which are sensitive to the polarity and coordinating ability of the solvent. acs.orgiupac.org
In Grignard-based syntheses of compounds analogous to this compound, such as the reaction of a chlorosilane with a Grignard reagent, ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly employed. gelest.comlkouniv.ac.in For instance, the synthesis of (bromomethyl)chlorodiphenylsilane has been accomplished using phenylmagnesium bromide in Et₂O. amazonaws.com The choice of solvent can affect the stability and reactivity of the Grignard reagent itself. researchgate.net While diethyl ether is a traditional solvent, THF can sometimes offer better stability for certain Grignard reagents at low temperatures. researchgate.net In some cases, a mixture of solvents, such as removing ether by distillation and adding dry benzene (B151609), is used, particularly when higher reaction temperatures are required after the initial Grignard addition. amazonaws.com
The reaction temperature is another key parameter. The addition of the Grignard reagent to the chlorosilane is often carried out at reduced temperatures to control the exothermicity of the reaction, followed by a period of reflux to drive the reaction to completion. amazonaws.com For example, a synthesis of (bromomethyl)chlorodiphenylsilane involved the addition of phenylmagnesium bromide over 2 hours, followed by a 4-hour reflux. amazonaws.com Lowering the reaction temperature can sometimes improve yield and selectivity in related silylation reactions. nih.gov
The polarity of the solvent can also play a role in reactions involving the cleavage of silicon-aromatic bonds, a potential route to functionalized silanes. acs.org For example, the cleavage of a silicon-naphthyl bond with bromine has been studied in chloroform (B151607) (CHCl₃). acs.org The rate of cleavage of benzyl-silicon bonds by alkali has been shown to be dependent on the solvent composition, for instance, in aqueous methanol. iupac.org While implicit solvent models can be a starting point, explicit solvent molecules in the inner solvation shell are often necessary to accurately model reaction mechanisms. pitt.edu
The following table summarizes the impact of different solvents on related organosilane syntheses, offering insights into potential optimization strategies for this compound.
| Solvent | Reaction Type | Observation | Reference |
| Diethyl Ether (Et₂O) | Grignard Reaction | Standard solvent for Grignard formation and subsequent reaction with chlorosilanes. amazonaws.com | amazonaws.com |
| Tetrahydrofuran (THF) | Grignard Reaction | Can provide greater stability for Grignard reagents at low temperatures. researchgate.net | researchgate.net |
| Benzene | Grignard Reaction | Used after initial Grignard addition to facilitate higher reaction temperatures. amazonaws.com | amazonaws.com |
| Chloroform (CHCl₃) | Electrophilic Cleavage | Used as a solvent for the cleavage of silicon-naphthyl bonds with bromine. acs.org | acs.org |
| α,α,α-trifluorotoluene | Silylation of Alkenes | Found to be most effective in improving the yield of allyl silane synthesis. nih.gov | nih.gov |
| 1,2-dimethoxyethane (DME) | Silylzinc Cross-Coupling | Gave a remarkable improvement in yield (95%) compared to THF. nih.gov | nih.gov |
Yield Enhancement and Side-Product Mitigation
Achieving a high yield of the desired this compound while minimizing the formation of unwanted byproducts is a significant challenge in organosilane synthesis. Side products can arise from incomplete reaction, over-substitution, or cleavage of desired bonds.
One of the primary challenges in the synthesis of partially substituted organosilanes via Grignard reactions is controlling the degree of substitution. gelest.com The reaction of a multihalogenated silane with an organometallic reagent can lead to a mixture of products with varying numbers of organic groups attached to the silicon atom. For example, the reaction of bromomethyltrichlorosilane with phenylmagnesium bromide to produce a diphenyl-substituted product is challenging to control and can result in low yields of the desired compound, with one reported synthesis achieving only a 17% yield of (bromomethyl)chlorodiphenylsilane. amazonaws.com
To favor partial substitution, a "reverse addition" technique, where the Grignard reagent is added to the silane, is often preferred. gelest.com This maintains a high concentration of the silane relative to the Grignard reagent, statistically favoring the formation of the less-substituted product.
Another strategy to enhance yield is the use of alternative organometallic reagents. For instance, organolithium reagents can be more reactive than their Grignard counterparts. lkouniv.ac.in The use of n-butyllithium (n-BuLi) at low temperatures is a common method for generating organolithium species for reaction with silanes. amazonaws.com
The cleavage of the Si-C bond is a potential side reaction, especially under harsh conditions or with certain reagents. iupac.org For example, in the synthesis of hexaphenyldisilane (B72473) from hexachlorodisilane (B81481) and phenylmagnesium bromide, it was noted that under certain conditions, the Si-Si bond could be cleaved, leading to monosilane derivatives. acs.org Similarly, the silicon-benzyl bond is susceptible to cleavage by nucleophilic reagents. iupac.org The stability of the target Si-CH₂Br bond must be considered when choosing reaction conditions.
The following table outlines common side products in related organosilane syntheses and strategies for their mitigation.
| Side Product Type | Formation Pathway | Mitigation Strategy | Reference |
| Over-substituted Silanes | Reaction of multiple equivalents of the organometallic reagent with the starting halosilane. | Use of "reverse addition" (adding Grignard to silane); precise control of stoichiometry. gelest.com | gelest.com |
| Under-substituted Silanes | Incomplete reaction. | Increase reaction time or temperature (reflux); use more reactive organolithium reagents. amazonaws.com | amazonaws.com |
| Siloxanes | Hydrolysis of intermediate chlorosilanes during workup. | Perform reactions under inert atmosphere (e.g., argon); use anhydrous solvents; careful workup. amazonaws.com | amazonaws.com |
| Products of Si-C Bond Cleavage | Cleavage of existing silicon-carbon bonds by the reactive intermediates. | Milder reaction conditions; choice of reagents less prone to inducing cleavage. iupac.org | iupac.org |
By carefully selecting solvents, optimizing reaction parameters like temperature and addition order, and being mindful of potential side reactions, the synthesis of this compound can be guided towards higher yields and greater purity.
Chemical Reactivity and Mechanistic Pathways of Bromo Methyl Diphenylsilane
Transformations at the Silicon-Bromine Bond
The Si-Br bond is the primary site of reactivity in bromo(methyl)diphenylsilane, susceptible to cleavage by various nucleophiles and reducing agents, and capable of participating in organometallic coupling reactions.
The Si-Br bond in this compound is readily attacked by nucleophiles, leading to the displacement of the bromide ion and the formation of a new silicon-element bond. This nucleophilic substitution at the silicon center is a fundamental process for the functionalization of the silane (B1218182). The general mechanism involves the attack of a nucleophile on the electrophilic silicon atom.
Common nucleophiles include organometallic reagents such as organolithium and Grignard reagents, which form new silicon-carbon bonds. For instance, reaction with an organolithium reagent (R-Li) or a Grignard reagent (R-MgX) results in the formation of a tetraorganosilane.
MePh₂Si-Br + R-Li → MePh₂Si-R + LiBr MePh₂Si-Br + R-MgX → MePh₂Si-R + MgXBr
Other important nucleophiles include amines and alcohols (or alkoxides), which lead to the formation of aminosilanes and alkoxysilanes, respectively. These reactions are analogous to the well-established reactivity of chlorosilanes. researchgate.net The reaction with amines typically requires a base to neutralize the hydrogen bromide byproduct, or the use of an excess of the amine.
MePh₂Si-Br + 2 R₂NH → MePh₂Si-NR₂ + R₂NH₂⁺Br⁻
Similarly, the reaction with alcohols or phenols, often in the presence of a base like pyridine (B92270) or triethylamine, yields alkoxysilanes or aryloxysilanes. google.com
MePh₂Si-Br + R-OH + Base → MePh₂Si-OR + Base·HBr
These substitution reactions are crucial for synthesizing a wide array of functionalized methyl(diphenyl)silyl derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions of this compound (Note: The following table is illustrative of the expected reactivity based on general principles of silyl (B83357) halide chemistry, as specific literature data for this compound may be limited.)
| Nucleophile (Nu⁻) | Reagent Example | Product | Product Class |
| Alkyl anion | Methyllithium (B1224462) (CH₃Li) | Trimethyl(phenyl)silane | Tetraorganosilane |
| Phenyl anion | Phenyllithium (C₆H₅Li) | Methyl(triphenyl)silane | Tetraorganosilane |
| Amide | Lithium diisopropylamide (LDA) | N,N-Diisopropyl-1-methyl-1,1-diphenylsilanamine | Aminosilane |
| Alkoxide | Sodium ethoxide (NaOEt) | Ethoxy(methyl)diphenylsilane | Alkoxysilane |
| Hydride | Lithium aluminum hydride (LiAlH₄) | Methyl(diphenyl)silane | Hydrosilane |
The Si-Br bond can be reductively cleaved to form a silicon-hydrogen (Si-H) bond, converting this compound into methyl(diphenyl)silane. This transformation is a type of hydrogenolysis and can be achieved using various reducing agents. A common method for the reduction of silyl halides is the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). wikipedia.org The reaction proceeds via nucleophilic attack of a hydride ion on the silicon center, displacing the bromide.
4 MePh₂Si-Br + LiAlH₄ → 4 MePh₂Si-H + LiBr + AlBr₃
Catalytic hydrogenation is another potential method for the hydrogenolysis of the Si-Br bond. While more commonly applied to Si-Cl bonds, this approach can be effective for Si-Br bonds as well, often employing a transition metal catalyst such as palladium or platinum in the presence of hydrogen gas and a halogen scavenger. chemrxiv.org
Reductions with hydrosilanes in the presence of a Lewis acid can also effect the dehalogenation of alkyl halides, and similar principles may apply to the reduction of silyl halides. wikipedia.org
The Si-Br bond in this compound can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of silicon-carbon bonds.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org this compound can serve as the halide component, reacting with a Grignard reagent (R-MgBr) to form a new Si-C bond. chem-station.com
MePh₂Si-Br + R-MgBr --(Ni or Pd catalyst)--> MePh₂Si-R + MgBr₂
Suzuki Coupling: In a Suzuki coupling, an organoboron compound, such as a boronic acid or a boronic ester, is coupled with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com While less common for silyl halides than for aryl or vinyl halides, this reaction can be a viable method for forming Si-aryl or Si-vinyl bonds. nih.govborates.today
MePh₂Si-Br + R-B(OH)₂ + Base --(Pd catalyst)--> MePh₂Si-R + MBr + B(OH)₃
Heck-type Reactions: The silyl-Heck reaction is an emerging transformation that couples silyl halides with alkenes to produce vinylsilanes or allylsilanes. nih.govnih.gov This reaction typically involves the oxidative addition of the Si-X bond to a low-valent palladium or nickel catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. acs.orgacs.orgresearchgate.net
Table 2: Potential Organometallic Coupling Reactions of this compound (Note: This table illustrates potential applications in well-known coupling reactions. Specific conditions and yields for this compound may require experimental optimization.)
| Coupling Reaction | Coupling Partner | Catalyst (Typical) | Product Type |
| Kumada Coupling | Phenylmagnesium bromide | NiCl₂(dppp) | Methyl(triphenyl)silane |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Base | Methyl(triphenyl)silane |
| Silyl-Heck Reaction | Styrene (B11656) | Pd(OAc)₂ / Ligand | Methyl(diphenyl)styrylsilane |
Reactivity of Aromatic and Aliphatic Substituents
In addition to the reactions at the silicon center, the phenyl and methyl groups of this compound can also undergo chemical modification, although these reactions are generally less common than those involving the Si-Br bond.
The phenyl rings of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The methyl(diphenyl)silyl group acts as a substituent on the benzene (B151609) ring, influencing the rate and regioselectivity of the substitution. The silyl group is generally considered to be a deactivating, ortho-, para-directing group. wikipedia.orgwikipedia.org The deactivating nature arises from the inductive effect of the electropositive silicon atom, while the ortho-, para-directing influence is attributed to the ability of the silicon to stabilize the arenium ion intermediate through hyperconjugation. organicchemistrytutor.comchemistrytalk.org
For example, further bromination of this compound would be expected to occur on the phenyl rings, likely at the para position due to the steric hindrance of the silyl group.
MePh₂Si-Br + Br₂ --(FeBr₃)--> Br-C₆H₄-(Me)(Ph)Si-Br + HBr
The deactivating nature of the silyl group means that harsher reaction conditions may be required compared to the substitution of benzene itself.
The C-H bonds of the methyl group attached to the silicon atom are generally unreactive. However, they can be functionalized under specific conditions, often involving radical processes or transition-metal-catalyzed C-H activation. researchgate.net
Radical halogenation, for instance, could potentially replace a hydrogen atom of the methyl group with a halogen, although this might be accompanied by reactions at other sites.
C-H activation strategies, which have seen significant development, could offer a more selective means of functionalizing the methyl group. acs.orgthieme-connect.deyoutube.com These methods often employ a directing group to guide a transition metal catalyst to a specific C-H bond. While direct C-H activation of the methyl group in this compound without a directing group is challenging, it represents a potential avenue for derivatization.
Catalytic Applications and Mechanistic Investigations in Organic Synthesis
Role as a Reagent or Precursor in Catalytic Cycles
This compound serves as a versatile precursor for generating catalytically active species and as a reagent within catalytic cycles. Its utility often stems from the reactivity of the silicon-bromine bond. In many applications, the compound is not the catalyst itself but is transformed in situ into the active component. For instance, the cleavage of the Si-Br bond can lead to the formation of silylium (B1239981) ions or silyl radicals, which are highly reactive intermediates capable of initiating catalytic processes.
In palladium-catalyzed cross-coupling reactions, while not a direct catalyst, bromosilanes can be employed to generate silyl-palladium complexes. These complexes are key intermediates in reactions such as the silylation of aryl halides. The oxidative addition of the Si-Br bond to a low-valent palladium center is a plausible, albeit challenging, step that can initiate a catalytic cycle for the formation of silicon-carbon bonds.
Furthermore, this compound can act as a precursor for generating silyl enol ethers or other silylated nucleophiles. In the presence of a base and a carbonyl compound, it can silylate the enolate, which then participates in subsequent catalytic transformations like aldol (B89426) or Michael reactions. The silane, in this context, is a stoichiometric reagent that enables the catalytic cycle to proceed by regenerating the active nucleophile.
The table below illustrates the precursor role of various organosilanes in generating key reactive intermediates for catalysis.
| Organosilane Precursor | Reactive Intermediate Generated | Typical Catalytic Application |
| This compound | Silylium-like species, Silyl radicals | Lewis acid catalysis, Radical cyclizations |
| Trichlorosilane | Silyl-metal hydrides | Hydrosilylation |
| Trimethylsilyl (B98337) cyanide | Cyanide anion source | Cyanation reactions |
| Allyltrimethylsilane | Allylic nucleophile | Allylation reactions |
Radical Reaction Pathways Involving Silane Species
The silicon-bromine bond in this compound is susceptible to homolytic cleavage under thermal or photochemical conditions, making it a source of silyl radicals. lumenlearning.com These radical species are key intermediates in a variety of synthetic transformations. Radical chain reactions are characterized by initiation, propagation, and termination steps. lumenlearning.com The initiation step can involve the light-induced cleavage of the Si-Br bond to form a (methyl)diphenylsilyl radical and a bromine atom.
This silyl radical can then participate in propagation steps. For example, it can abstract a halogen atom from an alkyl halide in a dehalogenation reaction, a process analogous to those mediated by tin hydrides but with lower toxicity. researchgate.net Another common pathway is the addition of the silyl radical to an alkene or alkyne, generating a carbon-centered radical which can then undergo further reactions, such as cyclization or hydrogen atom abstraction, to form the final product. utexas.edu
These radical pathways are synthetically valuable for forming carbon-carbon and carbon-silicon bonds. The use of silanes in radical deoxygenation of alcohols (via their thiocarbonyl derivatives) is another important application, known as the Barton-McCombie reaction, where silyl radicals act as the chain-carrying species. researchgate.net
The key steps in a typical radical chain reaction involving a bromosilane (B8379080) are outlined below:
Initiation: Homolytic cleavage of an initiator (e.g., AIBN) or the Si-Br bond itself to generate radicals.
Propagation Step 1: The silyl radical reacts with a substrate (e.g., adds to a double bond).
Propagation Step 2: The newly formed radical undergoes further transformation (e.g., cyclization) or abstracts an atom to generate the product and a new silyl radical to continue the chain.
Termination: Two radical species combine to form a stable, non-radical molecule. lumenlearning.com
Lewis Acid/Base Catalysis in this compound Transformations
The silicon atom in this compound possesses Lewis acidic character due to the electron-withdrawing nature of the phenyl and bromo substituents. This acidity can be enhanced by the abstraction of the bromide ion by a stronger Lewis acid or a silver salt, potentially generating a transient silylium cation ([MePh₂Si]⁺). These highly electrophilic species are potent catalysts for various organic transformations, including Friedel-Crafts, Diels-Alder, and polymerization reactions.
Conversely, the reactivity of this compound can be modulated by Lewis bases. A Lewis base (e.g., HMPA, DMAP) can coordinate to the silicon center, forming a hypervalent siliconate complex. This coordination increases the electron density at the silicon atom and can enhance its nucleophilicity or facilitate the displacement of the bromide ion. This principle is the basis for Lewis base-catalyzed silylation reactions, where a catalytic amount of a Lewis base accelerates the transfer of the silyl group to a nucleophile, such as an alcohol.
In these transformations, the Lewis base activates the silane, making it more susceptible to nucleophilic attack. The general mechanism involves the formation of a highly reactive silyl-Lewis base adduct, which then reacts with the substrate before the catalyst is regenerated.
| Transformation Type | Role of Silane | Catalyst Type | Mechanistic Feature |
| Silylation of Alcohols | Electrophile | Lewis Base (e.g., DMAP) | Formation of hypervalent siliconate intermediate |
| Mukaiyama Aldol Reaction | Precursor to Silyl Enol Ether | Lewis Acid (e.g., TiCl₄) | Activation of carbonyl group by Lewis acid |
| Friedel-Crafts Alkylation | Catalyst (as silylium ion) | Strong Lewis Acid (e.g., B(C₆F₅)₃) | Generation of highly electrophilic silylium ion |
Chemo- and Regioselectivity Studies
In molecules with multiple functional groups or reactive sites, chemo- and regioselectivity are paramount for synthetic utility. Reactions involving this compound can be controlled to favor one outcome over others.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. durgapurgovtcollege.ac.in For example, in the silylation of a molecule containing both a primary and a sterically hindered secondary alcohol, this compound, under controlled conditions, will preferentially react with the less sterically encumbered primary alcohol. The choice of solvent, temperature, and catalyst can significantly influence this selectivity.
Regioselectivity involves the preferential formation of one constitutional isomer over another. durgapurgovtcollege.ac.in In the context of radical additions, the addition of a (methyl)diphenylsilyl radical to an unsymmetrical alkene can lead to two possible regioisomers. The selectivity is often governed by the stability of the resulting carbon-centered radical intermediate. For instance, addition to styrene would likely occur at the terminal carbon to generate the more stable benzyl (B1604629) radical. Similarly, in Lewis acid-catalyzed reactions, the site of reaction is dictated by electronic factors, such as which atom can best stabilize a positive charge in the transition state.
Studies on these selectivities are crucial for the application of this compound in complex molecule synthesis, allowing for precise modification of specific sites within a multifunctional substrate. mdpi.comresearchgate.net
Advanced Spectroscopic and Structural Characterization of Bromo Methyl Diphenylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For Bromo(methyl)diphenylsilane, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.
High-Resolution ¹H, ¹³C, and ²⁹Si NMR Spectroscopic Analysis
High-resolution ¹H, ¹³C, and ²⁹Si NMR spectra would offer precise information about the chemical environment of each nucleus in the this compound molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons and the phenyl protons. The methyl protons (Si-CH₃) would likely appear as a singlet in a distinct upfield region. The protons on the two phenyl rings would produce a complex multiplet pattern in the aromatic region of the spectrum. The integration of these signals would correspond to the ratio of methyl to phenyl protons (3:10).
¹³C NMR: The carbon-13 NMR spectrum would reveal separate resonances for the methyl carbon and the different carbons of the phenyl groups (ipso, ortho, meta, and para). The chemical shift of the methyl carbon would be characteristic of a silicon-attached alkyl group. The phenyl carbons would appear in the typical aromatic region, with their specific shifts influenced by the silicon substituent.
²⁹Si NMR: As a spin-1/2 nucleus, ²⁹Si NMR is a powerful tool for characterizing silicon compounds, despite its low natural abundance and lower gyromagnetic ratio which can necessitate longer acquisition times. nih.govresearchgate.net The ²⁹Si NMR spectrum of this compound would exhibit a single resonance at a chemical shift characteristic of a tetracoordinate silicon atom bonded to a bromine, a methyl group, and two phenyl groups. The precise chemical shift would be highly diagnostic of this specific substitution pattern. researchgate.netresearchgate.net
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| ¹H (Si-CH₃) | Upfield region | Singlet |
| ¹H (Phenyl) | Aromatic region (approx. 7.0-8.0) | Multiplets |
| ¹³C (Si-CH₃) | Aliphatic region | Quartet (in ¹H-coupled) |
| ¹³C (Phenyl) | Aromatic region (approx. 120-140) | Multiple signals |
| ²⁹Si | Characteristic shift for R₃SiBr | Singlet (in ¹H-decoupled) |
Note: This table is predictive and not based on experimental data for the target compound.
Two-Dimensional NMR Techniques for Connectivity and Assignment
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing through-bond and through-space correlations. magritek.com
HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum would correlate the ¹H and ¹³C signals, showing which protons are directly attached to which carbon atoms. This would definitively link the methyl proton singlet to the methyl carbon signal.
HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings (typically 2-3 bonds) between protons and carbons. magritek.com This would be crucial for confirming the connectivity between the phenyl protons and their respective carbons, as well as the connectivity from the methyl and phenyl protons to the central silicon atom (via correlation to the attached carbons).
COSY: A Correlation Spectroscopy (COSY) experiment would show correlations between protons that are coupled to each other, helping to trace the connectivity within the phenyl rings.
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would provide information about through-space proximity of protons, which can be useful in determining the preferred conformation of the phenyl groups relative to the methyl group around the silicon center.
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures to investigate dynamic processes such as conformational changes or chemical exchange. researchgate.net For this compound, DNMR could be used to study the rotation of the phenyl groups around the Si-C bonds. At low temperatures, this rotation might become slow enough on the NMR timescale to result in the observation of distinct signals for the ortho and meta protons, which might be averaged at room temperature. The energy barrier for this rotation could be calculated from the coalescence temperature of the signals.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint."
FT-IR Spectrum: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:
C-H stretching vibrations of the methyl and phenyl groups.
C=C stretching vibrations within the aromatic rings.
Si-C stretching and bending vibrations.
Si-Br stretching, which would appear at a low frequency.
Characteristic "puckering" and out-of-plane bending modes of the phenyl rings.
Raman Spectrum: The Raman spectrum would also show these vibrational modes, but the intensities of the peaks would differ from the FT-IR spectrum based on the change in polarizability during the vibration. The symmetric vibrations of the phenyl rings and the Si-Phenyl bonds are often strong in the Raman spectrum.
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Phenyl C-H | Stretching | 3100-3000 |
| Methyl C-H | Stretching | 3000-2850 |
| Phenyl C=C | Stretching | 1600-1450 |
| Si-Phenyl | Stretching | 1100-1000 |
| Si-Methyl | Rocking/Bending | ~1250, ~800 |
| Si-Br | Stretching | < 600 |
Note: This table is predictive and not based on experimental data for the target compound.
X-ray Diffraction Analysis for Solid-State Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide accurate measurements of:
Bond lengths: The precise lengths of the Si-Br, Si-C(methyl), and Si-C(phenyl) bonds.
Bond angles: The angles around the central silicon atom, which would be expected to be close to the tetrahedral angle of 109.5°, but likely distorted due to the steric bulk of the substituents and the electronegativity of the bromine atom.
Torsional angles: The angles describing the orientation of the phenyl rings relative to the rest of the molecule.
Crystal packing: Information on how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions.
High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Studies
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Furthermore, by inducing fragmentation of the molecular ion, the resulting pattern provides valuable structural information.
Molecular Ion: HRMS would confirm the elemental composition (C₁₃H₁₃BrSi) by matching the measured mass of the molecular ion ([M]⁺˙) to the calculated exact mass. The isotopic pattern would be characteristic for a molecule containing one bromine atom (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes) and one silicon atom.
Fragmentation Pathways: Common fragmentation pathways for organosilanes often involve cleavages at the silicon center. For this compound, expected fragmentation could include:
Loss of a bromine radical ([M-Br]⁺). This would likely be a prominent peak, resulting in a stable silyl (B83357) cation.
Loss of a methyl radical ([M-CH₃]⁺). This is another common fragmentation for methylsilanes.
Loss of a phenyl radical ([M-C₆H₅]⁺).
Rearrangement reactions followed by elimination of neutral molecules.
Theoretical and Computational Chemistry Studies on Bromo Methyl Diphenylsilane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. libretexts.orgnih.gov By calculating the electron density, DFT can be used to determine the optimized geometry of Bromo(methyl)diphenylsilane and derive a host of electronic properties that govern its reactivity.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. dntb.gov.ua For this compound, the HOMO would likely be localized on the electron-rich phenyl rings and the bromine atom, while the LUMO would be associated with the silicon atom and the antibonding orbitals of the Si-C and Si-Br bonds.
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, negative potential (red/yellow) would be expected around the bromine atom and the π-systems of the phenyl rings, indicating sites susceptible to electrophilic attack. A positive potential (blue) would be anticipated around the hydrogen atoms and potentially the silicon atom, highlighting regions prone to nucleophilic attack.
Table 1: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound. (Note: These are representative values for illustrative purposes, not experimental or published calculated data.)
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| Energy Gap (ΔE) | LUMO - HOMO Energy | 5.7 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.65 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.34 eV |
Computational Elucidation of Reaction Mechanisms and Transition States
Understanding how a molecule reacts requires mapping the potential energy surface (PES) of the reaction. Computational methods are invaluable for identifying the minimum energy path from reactants to products, which proceeds through a high-energy transition state (TS). nih.govsmu.edu The transition state is a first-order saddle point on the PES, representing the energy barrier that must be overcome for the reaction to occur. rowansci.comucsb.edu
For this compound, a key reaction of interest would be nucleophilic substitution at the silicon center, where a nucleophile displaces the bromide ion. DFT calculations can be employed to model this process. The procedure typically involves:
Optimizing the geometries of the reactants (this compound and the nucleophile) and the products (the substituted silane (B1218182) and the bromide ion). nih.gov
Locating the transition state structure connecting the reactants and products. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or nudged elastic band calculations are often used for this purpose. libretexts.orgucsb.edu
Performing a frequency calculation on the located TS structure to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency. rowansci.com This imaginary frequency corresponds to the motion along the reaction coordinate, such as the simultaneous breaking of the Si-Br bond and formation of the new Si-Nucleophile bond. ucsb.edu
The difference in energy between the reactants and the transition state gives the activation energy (ΔG‡) of the reaction, which is a critical factor in determining the reaction rate. researchgate.net A study on the related (bromodifluoromethyl)trimethylsilane (B180072) showed that the activation free energy for the expulsion of difluorocarbene was significantly lowered by the presence of a Lewis base activator, a finding elucidated through transition state calculations. cas.cn A similar approach could quantify the feasibility of various reactions involving this compound.
Table 2: Illustrative Energy Profile for a Hypothetical SN2 Reaction at Silicon in this compound. (Note: These are representative values for illustrative purposes, not experimental or published calculated data.)
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | [Nu---Si(Me)(Ph)2---Br]‡ | +25.5 |
| Products | (Methyl)diphenyl(nucleo)silane + Br- | -10.2 |
Conformational Analysis and Energy Landscape Mapping
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. nih.gov The rotation around the Si-C(phenyl) bonds and the Si-C(methyl) bond gives rise to a complex potential energy surface (PES). mdpi.com Conformational analysis aims to identify the stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. soton.ac.uk
This analysis is typically performed by systematically rotating the dihedral angles of interest (e.g., the C-Si-C-C angles of the phenyl groups) and calculating the energy at each point, a process known as a PES scan. rowansci.com This allows for the mapping of the energy landscape, revealing the relative stabilities of different conformers. arxiv.org The global minimum on this landscape represents the most stable, and therefore most populated, conformation of the molecule under equilibrium conditions.
For this compound, the orientation of the two phenyl groups relative to the methyl and bromo substituents will be the primary determinant of conformational stability. Steric hindrance between the bulky phenyl groups and the other substituents will likely lead to staggered or gauche conformations being more stable than eclipsed ones. Non-covalent interactions, such as dispersion forces, also play a crucial role in determining the relative energies of conformers. nih.gov Identifying the predominant conformation is essential, as molecular properties and reactivity can be conformation-dependent. mdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can accurately predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nmrdb.orggithub.io The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov These shielding values (σ) can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory (δ = σTMS - σsample). conicet.gov.ar
Predicting the 1H, 13C, and 29Si NMR spectra of this compound would involve first obtaining its optimized geometry and then performing a GIAO calculation. scispace.comdntb.gov.ua The accuracy of the prediction depends heavily on the chosen functional and basis set. rsc.org Comparing the calculated chemical shifts with experimentally obtained spectra serves as a powerful method for structure verification and assignment. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). github.io
While no specific calculated NMR data for this compound were found in the literature search, the methodology is well-established for organosilicon compounds. scispace.comdntb.gov.ua
Table 3: Illustrative Comparison of Predicted and Experimental 29Si NMR Chemical Shifts. (Note: The data below are hypothetical and serve only to demonstrate the validation process.)
| Compound | Level of Theory | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|---|
| This compound | B3LYP/6-311+G(2d,p) | 22.5 | 21.8 | +0.7 |
Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. wikipedia.orgfiveable.me The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its activity. slideshare.net
To develop a QSAR model for predicting the reactivity of this compound and related organosilanes, one would follow these general steps:
Data Set Compilation : A series of structurally related silane compounds with experimentally measured reactivity data (e.g., reaction rate constants) is assembled. rsc.org
Descriptor Calculation : For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors (like HOMO/LUMO energies, dipole moment, etc.). slideshare.net
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical equation that links the descriptors to the observed reactivity. researchgate.netchemrxiv.org
Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. slideshare.net
For silyl (B83357) halides, relevant descriptors might include the energy of the LUMO (related to susceptibility to nucleophilic attack), steric parameters describing the bulkiness of the substituents on the silicon atom, and electronic descriptors like the partial charge on the silicon atom. nih.gov Such a model could then be used to predict the reactivity of new, untested silane compounds, accelerating the design of molecules with desired properties. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science Academic Focus
Precursor in Organic Synthesis for Complex Molecular Architectures
The methyldiphenylsilyl group, introduced by bromo(methyl)diphenylsilane, imparts specific steric and electronic properties that are leveraged by synthetic chemists to control reaction pathways and protect functional groups.
This compound is primarily used to synthesize functionalized organosilanes, most notably silyl (B83357) ethers. The silicon-bromine bond is reactive towards nucleophiles, such as alcohols, allowing for the introduction of the methyldiphenylsilyl (MePh₂Si) group. This reaction is a cornerstone of protecting group chemistry, where the silyl ether temporarily masks a reactive hydroxyl group to prevent it from interfering with subsequent chemical transformations.
The MePh₂Si group offers a distinct stability profile compared to other common silyl ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). The presence of two phenyl groups provides greater steric bulk and electronic stabilization, making the resulting silyl ether more robust and resistant to cleavage under certain conditions. The cleavage of these silyl ethers to regenerate the alcohol can be achieved using various reagents, often involving a source of fluoride (B91410) ions or strong acids. organic-chemistry.orgyoutube.comwikipedia.orgmasterorganicchemistry.com
The synthesis of these intermediates is fundamental, as the strategic protection and deprotection of alcohols is a critical aspect of multi-step organic synthesis, enabling the construction of complex natural products and pharmaceuticals.
| Reaction Type | Reactants | Product | Key Application |
|---|---|---|---|
| Silylation (Protection) | This compound, Alcohol (R-OH), Base (e.g., Imidazole) | Methyldiphenylsilyl Ether (R-O-SiMePh₂) | Protection of hydroxyl groups with moderate stability. |
| Desilylation (Deprotection) | Methyldiphenylsilyl Ether, Fluoride Source (e.g., TBAF) or Acid | Alcohol (R-OH) | Regeneration of the hydroxyl group after other synthetic steps. |
The influence of the methyldiphenylsilyl group extends to the construction of cyclic molecular frameworks. Silyl groups can direct the stereochemical outcome of reactions due to their steric bulk and can electronically influence reaction intermediates.
A notable example is the use of an O-methyldiphenylsilyl-substituted diarylprolinol as an organocatalyst. rsc.orgrsc.org In a specific application, this catalyst was employed in the enantioselective ring-opening of cyclopropanes. The presence of the bulky methyldiphenylsilyl group on the catalyst was crucial for controlling the stereoselectivity of the reaction, leading to the formation of γ-acyloxy-substituted aldehydes with high precision. rsc.orgrsc.org This demonstrates how a derivative of this compound can be integral to a catalyst that constructs complex acyclic structures from carbocyclic precursors.
Furthermore, silyl groups play a significant role in the synthesis of heterocyclic compounds like dihydropyrans. acs.org By strategically placing a silyl group on a precursor molecule, chemists can influence the pathways of rearrangement reactions, such as the youtube.comCurrent time information in Pasuruan, ID.-Wittig rearrangement. Increasing the steric demand of the silyl group can inhibit certain reaction pathways (like a Current time information in Pasuruan, ID.oup.com-Wittig rearrangement) in favor of others, thereby controlling the formation of the desired heterocyclic ring system. acs.org This regiocontrol is a powerful tool for building complex molecular architectures.
| Synthetic Context | Role of Methyldiphenylsilyl Group | Outcome | Reference Concept |
|---|---|---|---|
| Organocatalysis | Stereochemical directing group on a diarylprolinol catalyst. | Enantioselective ring-opening of cyclopropanes. | rsc.orgrsc.org |
| Heterocycle Synthesis | Steric controller to favor specific rearrangement pathways. | Regioselective formation of dihydropyran rings. | acs.org |
Cascade and multicomponent reactions are highly efficient processes that form complex products in a single operation, minimizing waste and purification steps. While these reactions represent a frontier in modern organic synthesis, specific examples detailing the direct participation of this compound as a key reactant are not prominently featured in available research literature. The primary role of this compound remains in the stepwise introduction of the methyldiphenylsilyl group.
Building Block for Organosilicon Polymers and Advanced Materials
The unique properties of organosilicon compounds—thermal stability, flexibility, and tunable electronic characteristics—make them ideal for advanced materials. This compound serves as a valuable precursor for incorporating specific, property-enhancing structural units into polymers.
Poly(siloxanes) are polymers with a backbone of alternating silicon and oxygen atoms (Si-O-Si). Their properties are heavily dictated by the organic side groups attached to the silicon atoms. This compound is a precursor for creating siloxane monomers that feature one methyl and two phenyl groups.
A plausible synthetic route involves the hydrolysis of this compound to its corresponding silanol (B1196071), methyldiphenylsilanol (MePh₂SiOH). This silanol can then undergo self-condensation or co-condensation with other silanols or chlorosilanes. This process, known as hydrolytic polycondensation, builds the polysiloxane chain. Incorporating the methyldiphenylsilyl unit into the polymer backbone or as a side group enhances its thermal stability and modifies its refractive index and mechanical properties due to the bulky, rigid phenyl groups.
In the field of optoelectronics, materials for Organic Light-Emitting Diodes (OLEDs) require a specific set of properties. Host materials in the emissive layer of an OLED must possess high thermal stability, a high triplet energy to prevent quenching of the light-emitting dopant, and balanced charge transport capabilities. noctiluca.euep2-bayreuth.demdpi.com
Organosilicon compounds, including polysiloxanes and discrete molecules, are of great interest for these applications due to their inherent stability and good film-forming properties. nih.govmdpi.com While direct synthesis of commercial OLED hosts from this compound is not widely documented, its structural motifs are highly relevant. The phenyl groups are a common feature in many high-performance host materials, contributing to high glass transition temperatures (Tg) and the necessary electronic properties for energy transfer. mdpi.com The silicon atom can be used to link different chromophoric units, creating a non-conjugated, flexible core that helps maintain a high triplet energy. ep2-bayreuth.de Therefore, this compound represents a valuable building block for the rational design of novel host materials for next-generation displays and lighting.
| Property | Requirement | Contribution from MePh₂Si- Moiety |
|---|---|---|
| Thermal Stability | High Glass Transition Temperature (Tg > 100°C) and Decomposition Temperature (Td). noctiluca.eu | Phenyl groups increase rigidity and Tg. The Si-C and Si-O bonds are thermally stable. |
| Triplet Energy (ET) | Host ET must be higher than that of the phosphorescent emitter to ensure efficient energy transfer. | The Si atom can act as a non-conjugated linker, decoupling parts of the molecule to keep ET high. |
| Morphological Stability | Ability to form stable, uniform amorphous films to prevent crystallization. ep2-bayreuth.de | Bulky, non-planar structures incorporating silyl groups can frustrate packing and promote amorphous glass formation. |
| Charge Transport | Balanced transport of both holes and electrons (bipolar character). mdpi.com | Phenyl groups are typically involved in hole transport pathways in many known host materials. |
Development of Functional Coatings and Composite Materials
The development of advanced materials with tailored surface properties is a significant area of research. Organosilanes are frequently employed to modify surfaces to enhance adhesion, durability, and chemical resistance.
Functional coatings often derive their properties from the specific chemical functionalities introduced on a substrate's surface. Organo-functional silanes are key in creating these surfaces due to their dual reactivity. The halo-organosilane nature of this compound, in theory, allows it to act as a surface modification agent. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, enabling the grafting of various functional molecules onto a surface. This could be particularly useful in creating coatings with specific functionalities.
Advanced Methodologies in Synthesis (e.g., functionalization of hydrosilanes)
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. The functionalization of hydrosilanes is a key step in producing a wide array of valuable organosilicon compounds.
Recent advancements in synthetic methodologies have focused on the photocatalytic transformation of hydrosilanes to generate functionalized silanes. thieme-connect.com These methods often involve the in-situ generation of silyl radicals, which can then react with a variety of quenching agents to introduce different functionalities. thieme-connect.com While direct evidence for the use of this compound in this context is not available, halo(organo)silanes are known to be important precursors in organosilicon synthesis. alfa-chemistry.com
The functionalization of hydrosilanes can also be achieved through dehydrogenative coupling with silanols, providing an atom-economical route to unsymmetrical siloxanes. rsc.org Although not directly involving this compound, this highlights the diverse strategies for creating functional siloxanes. Theoretically, the bromine atom in this compound could be replaced by a hydride to form a hydrosilane, which could then participate in such coupling reactions. More directly, the bromo- functionality offers a reactive handle for introducing other chemical groups onto the silicon atom through nucleophilic substitution, thereby creating a variety of functionalized diphenylmethylsilane derivatives. These derivatives could then be used in more complex synthetic schemes.
Future Research Directions and Unexplored Avenues for Bromo Methyl Diphenylsilane
Development of Sustainable and Atom-Economical Synthetic Pathways
The traditional synthesis of organosilanes, including Bromo(methyl)diphenylsilane, often involves multi-stage procedures that can be resource-intensive. mdpi.com Future research will undoubtedly focus on developing greener and more efficient synthetic routes, aligning with the principles of sustainable chemistry.
One of the most established industrial processes for organosilane synthesis is the Müller–Rochow direct process, which has been a cornerstone of the silicone industry. mdpi.com However, this process typically requires high temperatures and produces a mixture of products. Future research could aim to adapt and refine this process for the selective synthesis of this compound, potentially through the development of novel catalyst systems.
A promising avenue for sustainable synthesis is the use of earth-abundant metal catalysts. nih.govacs.org For instance, cobalt-based catalysts have shown efficacy in the dehydrogenative coupling of hydrosilanes with alcohols to produce silyl (B83357) ethers and hydrogen gas, representing a highly atom-economical approach. nih.govacs.org Research into adapting such catalytic systems for the direct and selective synthesis of this compound from readily available precursors could significantly reduce the environmental impact of its production. The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, will be a guiding factor in these developments.
Future synthetic strategies for organosilanes are expected to focus on:
| Synthetic Strategy | Key Advantages | Research Focus |
|---|---|---|
| Catalytic Direct Processes | Reduced reaction steps, higher atom economy. | Development of selective and efficient catalysts. |
| Dehydrogenative Coupling | Generation of H2 as the only byproduct, mild reaction conditions. nih.govacs.org | Exploration of earth-abundant metal catalysts. nih.govacs.org |
| Hydrosilylation | Atom-economic addition to unsaturated bonds. nih.govacs.org | Catalyst development for enhanced selectivity. |
Exploration of Novel Catalytic Transformations and Stereoselective Synthesis
The diphenylmethylsilyl group, a key component of this compound, has been utilized as a protecting group in organic synthesis. However, the future holds potential for the compound itself to be involved in novel catalytic transformations and stereoselective synthesis.
Recent advancements in asymmetric catalysis have highlighted the importance of chiral molecules in various fields, including pharmaceuticals. frontiersin.orgnih.gov The development of chiral variants of this compound or its derivatives could lead to their use as chiral ligands or catalysts in asymmetric reactions. The steric and electronic properties of the diphenylmethylsilyl moiety could be leveraged to induce high levels of stereocontrol in catalytic processes.
Furthermore, the silicon atom in organosilanes can exhibit unique reactivity, which could be exploited in novel catalytic cycles. Research could focus on exploring the ability of this compound to activate substrates or participate in redox processes in a catalytic manner. The development of such transformations would expand the synthetic utility of this compound beyond its traditional roles.
Design and Synthesis of Advanced Materials with Tailored Properties
Organosilicon compounds are integral to the development of advanced materials with unique properties. mdpi.com this compound, with its reactive bromo group and robust diphenylmethylsilyl framework, is a promising building block for the synthesis of novel polymers and hybrid materials.
Future research in this area will likely focus on incorporating this compound into polymer backbones to create materials with enhanced thermal stability, desirable optical properties, and specific mechanical characteristics. researchgate.net The diphenyl-silane (B7780646) unit can impart rigidity and thermal resistance to polymers. The bromo-functional group provides a handle for further post-polymerization modification, allowing for the fine-tuning of material properties.
The functionalization of surfaces and nanoparticles with this compound is another promising avenue. This could lead to the development of novel coatings, biomaterials, and nanocomposites with tailored surface properties such as hydrophobicity, adhesion, and biocompatibility. patsnap.com The ability to create well-defined organosilicon layers on various substrates is crucial for applications in electronics, sensors, and biomedical devices. nih.govacs.org
Potential applications of materials derived from this compound include:
| Material Type | Potential Properties | Target Applications |
|---|---|---|
| Organosilicon Polymers | High thermal stability, specific refractive index, tunable mechanical properties. researchgate.net | High-performance plastics, optical components, electronic materials. mdpi.com |
| Functionalized Surfaces | Controlled wettability, enhanced adhesion, biocompatibility. patsnap.com | Coatings, biomedical implants, sensors. |
| Hybrid Materials | Combination of organic and inorganic properties. | Nanocomposites, catalysts, separation membranes. |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The shift towards continuous manufacturing processes in the chemical industry is driven by the need for safer, more efficient, and reproducible synthesis. rsc.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing. tue.nl The integration of this compound synthesis and its subsequent reactions into automated flow systems is a key area for future research.
The synthesis of organosilanes, often involving highly reactive intermediates like Grignard reagents, can be made significantly safer and more controllable in a flow environment. acs.org Continuous flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risks associated with exothermic reactions. tue.nl
Automated synthesis platforms can accelerate the discovery and optimization of new reactions and materials involving this compound. chemrxiv.org By combining flow chemistry with automated reaction screening and analysis, researchers can rapidly explore a wide range of reaction conditions and substrates, leading to the faster development of novel applications for this versatile compound.
Investigation of this compound in Emerging Fields of Chemical Science
The unique properties of organosilicon compounds are making them increasingly relevant in emerging areas of chemical science, such as chemical biology and medicinal chemistry. nih.gov The diphenylmethylsilyl group has already been explored as a protecting group in peptide synthesis, highlighting the potential for this compound and its derivatives in the synthesis of complex biomolecules. nih.gov
Future research could focus on the development of this compound-based probes for bioimaging and sensing applications. The silicon atom can be exploited to tune the photophysical properties of fluorescent dyes, and the reactive bromo group allows for conjugation to biomolecules.
Furthermore, the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, presents exciting opportunities. nih.gov this compound could serve as a precursor to novel bioorthogonal reagents, enabling the study of biological processes in their native environment. The development of silicon-based compounds for medicinal applications is also a burgeoning field, and the unique properties of the diphenylmethylsilyl moiety could be leveraged in the design of new therapeutic agents. chemrxiv.org
Q & A
Basic: What synthetic routes are commonly employed for Bromo(methyl)diphenylsilane, and how can purity be optimized?
Answer: this compound is typically synthesized via nucleophilic substitution or Grignard reactions. For example, reacting diphenylmethylsilane with bromine under controlled conditions (e.g., inert atmosphere, low temperatures) minimizes side reactions like oxidation. Purification involves fractional distillation or column chromatography using non-polar solvents (e.g., hexane) to isolate the product. Monitoring reaction progress via thin-layer chromatography (TLC) and verifying purity through gas chromatography (GC) with flame ionization detection ensures high yield (>90%) .
Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The ¹H NMR spectrum should show distinct resonances for the methyl group (δ ~0.5 ppm, singlet) and aromatic protons (δ ~7.2–7.6 ppm, multiplet). ²⁹Si NMR confirms the silicon environment (δ ~10–20 ppm for Si–C bonds). Mass spectrometry (MS) provides molecular ion peaks (m/z ≈ 292 for [M]⁺) and fragment patterns matching the bromine isotope ratio (1:1 for ⁷⁹Br/⁸¹Br). Cross-validation with infrared (IR) spectroscopy for Si–Br stretching (~550 cm⁻¹) ensures structural integrity .
Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Answer: The bromine atom acts as a leaving group, enabling participation in Stille, Suzuki, or Negishi couplings. Its reactivity is modulated by steric effects from the diphenylmethylsilane moiety. For instance, in palladium-catalyzed couplings, bulky substituents slow transmetallation but improve regioselectivity. Kinetic studies using variable-temperature NMR and Hammett plots (substituent electronic effects) reveal that electron-withdrawing groups on the aryl rings accelerate oxidative addition. Comparative experiments with chloro or iodo analogs (e.g., lower yields with Cl due to weaker Si–X bond polarization) further validate mechanistic pathways .
Advanced: What mechanistic insights explain rearrangement products during nucleophilic substitution of this compound?
Answer: Rearrangements arise from intramolecular nucleophilic attack or silicon-centered intermediates. For example, in alkaline conditions, the bromide leaving group is displaced by hydroxide, forming a pentacoordinate silicon intermediate that undergoes Berry pseudorotation. Isotopic labeling (e.g., deuterium at the methyl group) combined with ¹H NMR integration (e.g., 86:14 allylic:quaternary methyl ratio) tracks migration pathways. Computational studies (DFT calculations) corroborate transition-state energies, showing a preference for retention of configuration due to steric hindrance from phenyl groups .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer: Key protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of volatile brominated compounds.
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite.
- First Aid: Immediate rinsing with water for skin contact (15+ minutes) and medical consultation for inhalation exposure.
Safety data sheets (SDS) and institutional guidelines must be reviewed prior to use .
Advanced: How can computational modeling predict substituent effects on this compound’s electronic properties?
Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate parameters like LUMO energy (electrophilicity) and natural bond orbital (NBO) charges on silicon and bromine. Comparing methyl, phenyl, or trifluoromethyl substituents reveals how electron-donating/withdrawing groups alter bond dissociation energies (BDEs) and reaction kinetics. Molecular dynamics (MD) simulations further assess steric effects in solvated systems. Experimental validation via cyclic voltammetry (redox potentials) and X-ray crystallography (bond lengths/angles) ensures model accuracy .
Basic: What are the primary applications of this compound in materials science?
Answer: It serves as a precursor for silicon-containing polymers (e.g., polysilanes) and hybrid organic-inorganic frameworks. In sol-gel processes , it forms silica-based coatings with tailored hydrophobicity. Functionalization via thiol-ene "click" chemistry enables surface modification of nanoparticles (e.g., SiO₂, Au). Applications in photolithography exploit its UV stability, with patterning resolution verified by atomic force microscopy (AFM) .
Advanced: How do competing reaction pathways affect the yield of this compound derivatives?
Answer: Competing hydrolysis or elimination pathways can reduce yields. Kinetic control (low temperature, anhydrous solvents like THF) favors substitution over elimination. In situ monitoring via Raman spectroscopy tracks Si–Br bond cleavage. Adding crown ethers (18-crown-6) enhances anionic nucleophile solubility, suppressing side reactions. Statistical analysis (e.g., Design of Experiments, DoE) optimizes variables like temperature, catalyst loading, and solvent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
